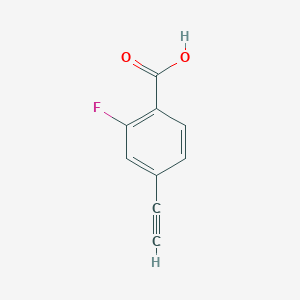

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

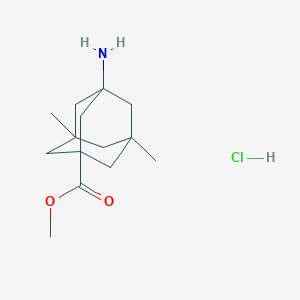

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide, also known as WST-8, is a yellow water-soluble tetrazolium salt that is widely used in scientific research for its ability to measure cell viability and proliferation. This compound is commonly used in assays that require the detection of mitochondrial dehydrogenase activity in living cells.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- This compound is synthesized from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives. The structural characteristics of similar compounds have been confirmed through various spectroscopic tools and X-ray crystallographic analyses, indicating their potential in chemical synthesis and structural biology studies (Hassan et al., 2020).

Application in Cycloaddition Reactions

- The compound can be involved in 1,3-dipolar cycloaddition reactions. For example, benzothiazolium bromides reacted with 3-nitrochromenes, demonstrating the compound's role in synthesizing functionalized tetrahydrobenzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles. These reactions are significant in the field of organic chemistry and drug synthesis (Jiang et al., 2017).

Hydrolysis and Acyl Transfer Studies

- In studies of hydrolysis reactions, derivatives of thiazolium bromide have been used to investigate the acyl transfer from imidazole to the hydroxy-group in a cationic micelle, contributing to our understanding of organic reaction mechanisms (Tagaki et al., 1977).

Detection and Coordination Studies

- This compound is explored in the study of fluorophores for selective aluminum(III) detection. The research into the UV–visible and fluorescence spectroscopic characteristics of related compounds opens up potential applications in the study of intracellular aluminum concentrations and environmental monitoring (Lambert et al., 2000).

Catalysis and Polymerisation

- The compound has also been studied in the context of transition-metal complexes and their use in ethylene polymerization. Its role in creating metal complexes suggests its potential in catalysis and industrial applications (Houghton et al., 2008).

Anticancer Applications

- In medical research, particularly in cancer treatment, similar thiazolium bromide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. This research demonstrates the potential of thiazolium bromide derivatives in developing new anticancer agents (Aly et al., 2020).

Propiedades

IUPAC Name |

2-[2-anilino-4-(4-nitrophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S.BrH/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14;/h1-9,12,21H,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSASBVMCXWDQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)thiazol-3-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2472014.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)

![3-Methoxy-N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2472018.png)

![N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2472022.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472027.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2472028.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2472033.png)